Product packaging for Cithrol PG24IS(Cat. No.:CAS No. 121440-30-0)

Cithrol PG24IS

Cat. No.: B1169190
CAS No.: 121440-30-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cithrol PG24IS is a liquid, branched ester that functions as a versatile ingredient in cosmetic research and development. Its primary application is as a water-in-oil (W/O) co-emulsifier, where it contributes to the formation of stable emulsions with a characteristically light, non-greasy skin feel, making it particularly suitable for the formulation of milks and soft creams for face and body care . The compound also acts as an effective pigment wetting and dispersing agent, enhancing color development and uniformity in various color cosmetic applications . Researchers can leverage its multifunctional role as an emollient and dispersing agent to ensure smooth application and improve the sensory profile of their formulations . Its structure, based on a polyglyceryl backbone and a branched vegetable-derived fatty acid, contributes to its high oxidation stability and good compatibility with a range of oils and waxes . This compound is intended for research and development purposes only. It is not for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4O2S B1169190 Cithrol PG24IS CAS No. 121440-30-0

Properties

CAS No.

121440-30-0

Molecular Formula

C5H6N4O2S

Origin of Product

United States

Synthetic Pathways and Derivation Methodologies for Polyglyceryl 2 Tetraisostearate

Overview of Polyglycerol Oligomerization Synthesis Strategies

Polyglycerols (PGs) are formed through the etherification, or condensation polymerization, of glycerol (B35011) mdpi.combibliotekanauki.plresearchgate.netresearchgate.net. This process targets specific oligomers, such as diglycerol (B53887) (Polyglyceryl-2), which serves as the foundational polyol for Polyglyceryl-2 Tetraisostearate. Various catalytic systems are employed to facilitate glycerol oligomerization, including both acidic and alkaline catalysts mdpi.comresearchgate.netresearchgate.netmdpi.com.

Acidic catalysts, such as sulfuric acid, triflic acid, hydrochloric acid, hexafluorophosphoric acid, tetrafluoroboric acid, and p-toluenesulfonic acid, as well as zeolite catalysts like Y zeolite and zeolite beta, are known to catalyze glycerol polymerization google.comgoogle.com. Acidic conditions can sometimes lead to the formation of cyclic polymeric products, and higher concentrations of sulfuric acid generally result in faster conversion rates and higher molecular weights of the polyglycerol google.comgoogle.com. Reaction temperatures for acid-catalyzed processes typically range from 110°C to 200°C google.com.

Conversely, alkaline or basic catalysts, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), potassium carbonate (K2CO3), cesium hydroxide (CsOH), sodium methoxide (B1231860) (NaOCH3), potassium methoxide (KOCH3), calcium hydroxide (Ca(OH)2), calcined dolomite, and Ca-MgAl mixed oxides, are also effective mdpi.comresearchgate.netmdpi.comgoogle.com. Alkaline catalysts are often favored due to their tendency to avoid gelation, a common issue with some acid catalysts at high temperatures researchgate.net. The mechanistic pathway under alkaline conditions involves the formation of a strong nucleophilic alcoholate from glycerol, which then attacks a carbon atom linked to a hydroxyl group to form an ether bond researchgate.net. These reactions are frequently performed at elevated temperatures, typically between 160°C and 230°C, often under reduced pressure to facilitate the removal of water generated during the condensation nih.govunimi.it. Recent advancements include the use of microwave irradiation, which can significantly accelerate the oligomerization process, achieving complete glycerol conversion to oligomers in as little as 30 minutes with catalysts like K2CO3, yielding molecular weights up to 1000 g/mol mdpi.com.

A significant challenge in polyglycerol synthesis is controlling the degree of polymerization to selectively obtain desired oligomers like diglycerol while minimizing the formation of higher oligomers or the presence of unreacted glycerol researchgate.netmdpi.comfao.orgfao.org. Side reactions can also occur, broadening the product distribution nih.gov.

The table below summarizes typical conditions and outcomes for various glycerol oligomerization strategies:

Catalyst TypeCatalyst ExampleTemperature Range (°C)Key Product SelectivityNotes
AcidicSulfuric Acid110-200Varies, can lead to higher molecular weight oligomers and cyclic products google.comgoogle.comFaster conversion with higher catalyst concentration google.com.
BasicKOH/NaOH160-260Di- and Triglycerol (variable selectivity) researchgate.netmdpi.comGenerally avoids gelation seen with some acid catalysts; mechanism involves alcoholate formation researchgate.net.
Basic (Microwave Assisted)K2CO3Not specified (microwave heating) mdpi.comOligomers up to 1000 g/mol mdpi.comSignificantly faster reaction times (e.g., 30 minutes for complete conversion) mdpi.com.

Esterification Kinetics and Mechanistic Considerations in Polyglyceryl Ester Formation

The second crucial step in the synthesis of Polyglyceryl-2 Tetraisostearate is the esterification of the diglycerol with isostearic acid atamanchemicals.commdpi.combibliotekanauki.pl. This reaction is fundamentally a nucleophilic acyl substitution, where the hydroxyl groups present on the polyglycerol backbone attack the carbonyl carbon of the isostearic acid, leading to the formation of ester linkages and the release of water .

Enzymatic esterification, typically employing lipases such as Novozym 435, offers an alternative route nih.govresearchgate.netfrontiersin.org. This method operates under milder conditions, with temperatures typically ranging from 80°C to 120°C nih.gov. Enzymatic synthesis is lauded for its higher selectivity, which translates to fewer undesirable side reactions and a more simplified product mixture nih.gov. Furthermore, if immobilized enzymes are used, they can be easily separated from the product mixture and recycled, presenting an environmentally friendlier approach nih.gov. However, enzymatic processes can sometimes be associated with higher costs and slower reaction kinetics, limiting their broader industrial adoption for certain applications .

The purity of the final Polyglyceryl-2 Tetraisostearate product is a significant consideration, as the reaction can yield impurities such as mono-, di-, and triglycerides, as well as free fatty acids and unreacted polyglycerol atamanchemicals.comfao.orgnih.govcir-safety.org.

A comparative overview of chemical versus enzymatic esterification methodologies is presented below:

MethodCatalyst TypeTemperature Range (°C)AdvantagesDisadvantages
ChemicalAcid or Base (e.g., Sulfuric Acid, Sodium Methoxide)160-230Industrially common nih.govunimi.itBroad product distribution, requires post-reaction neutralization nih.govunimi.it.
EnzymaticLipase (e.g., Novozym 435)80-120Milder conditions, higher selectivity, fewer side reactions, eco-friendly nih.govfrontiersin.orgHigher initial cost, potentially slower reaction kinetics for large-scale production .

Comparative Analysis of Feedstock Derivation: Plant-Based versus Petrochemical-Based Synthesis Routes

The derivation of the key feedstocks—glycerol and isostearic acid—for Polyglyceryl-2 Tetraisostearate can broadly follow either plant-based (natural) or petrochemical-based (synthetic) routes, each with distinct implications for sustainability, cost, and environmental impact.

Glycerol Feedstock:

Plant-Based (Natural/Vegetable): The predominant source of glycerol today is as a byproduct of the biodiesel production process, which involves the transesterification of vegetable oils such as palm, coconut, rapeseed, and soybean oils monarchchemicals.co.ukkumarmetal.commusimmas.comresourcewise.comomri.org. Glycerol is also a byproduct of traditional soap manufacturing via saponification kumarmetal.comomri.org. This natural derivation is highly favored for its sustainability and environmental advantages, as it utilizes renewable plant sources monarchchemicals.co.ukentrepreneurindia.co. The significant increase in biodiesel production has led to an abundant supply of natural glycerol, making it a cost-effective and environmentally conscious choice kumarmetal.comresourcewise.com.

Petrochemical-Based (Synthetic): Historically, glycerol was synthesized from petrochemical sources, primarily propylene (B89431) monarchchemicals.co.ukkumarmetal.commusimmas.comresourcewise.comomri.org. However, with the surge in natural glycerol availability, petrochemical-based glycerol production has become less common, leading to the closure of some propylene-based manufacturing facilities kumarmetal.comresourcewise.com. While chemically identical, synthetic glycerol is typically not accepted for medicinal grades, unlike its natural counterpart kumarmetal.com.

Isostearic Acid Feedstock: Isostearic acid is predominantly derived from plant-based sources entrepreneurindia.coatamanchemicals.comavril.comforeverest.netklkoleo.com. It is produced through the catalytic isomerization of oleic acid, which is itself sourced from various vegetable oils or animal fats (e.g., soybean oil, tallow) entrepreneurindia.coatamanchemicals.comavril.comforeverest.net. This isomerization typically employs a natural mineral catalyst without additional chemical inputs foreverest.net. The unique branched molecular structure of isostearic acid, distinguishing it from linear fatty acids, contributes to its exceptional thermal, odor, and oxidation stability, and enhances its dispersing capabilities atamanchemicals.comforeverest.netklkoleo.com. Isostearic acid is recognized for its biodegradability and non-toxic profile, aligning well with principles of green chemistry and the growing demand for natural and sustainable ingredients in industries such as cosmetics and personal care entrepreneurindia.coatamanchemicals.comklkoleo.com.

The comparative analysis highlights a clear trend towards plant-based routes for both glycerol and isostearic acid due to their superior sustainability, lower carbon footprint, and adherence to eco-friendly manufacturing practices monarchchemicals.co.ukmusimmas.comresourcewise.comentrepreneurindia.coatamanchemicals.comklkoleo.com.

Advanced Catalytic Approaches for Targeted Molecular Architecture and Purity Control

Advanced catalytic approaches are pivotal in achieving targeted molecular architecture and ensuring high purity of Polyglyceryl-2 Tetraisostearate. These approaches focus on precise control over the degree of polymerization of glycerol and the subsequent degree of esterification with isostearic acid, while minimizing undesirable side reactions and impurities.

Targeted Molecular Architecture: Achieving a specific molecular architecture, such as Polyglyceryl-2 (diglycerol) and its tetra-esterification, requires meticulous control during both the oligomerization and esterification steps.

Polyglycerol Oligomerization: Strategies involve careful selection of catalyst type, concentration, reaction temperature, and pressure researchgate.netmdpi.comgoogle.comnih.gov. For instance, controlling the reaction conditions and catalyst choice (e.g., basic catalysts) can influence the selectivity towards diglycerol over higher polyglycerols mdpi.com. The use of protected glycidol (B123203) monomers, followed by a deprotection step, is an alternative method to specifically synthesize linear polyglycerols, though direct glycerol polymerization is often preferred for cost-effectiveness researchgate.netmdpi.com.

Esterification Degree: To ensure four isostearic acid molecules are esterified per diglycerol unit, precise molar ratios of reactants are employed . Enzymatic catalysis, particularly with lipases, offers remarkable selectivity for specific esters and can control regioselectivity, leading to a narrower distribution of esterified products nih.govresearchgate.net. This enhanced selectivity is crucial for producing high-purity tetraisostearate.

Purity Control: Purity is paramount for Cithrol PG24IS, especially given its applications in personal care products. Control measures are implemented both during and after synthesis.

During Synthesis:

Catalyst Selection: Choosing catalysts that promote the desired reactions while suppressing side reactions is critical researchgate.netresearchgate.netnih.govunimi.it. For example, enzymatic methods are known to generate fewer byproducts compared to traditional chemical catalysis nih.gov.

Water Removal: Continuous removal of water produced during condensation reactions (both oligomerization and esterification) is essential to drive the reactions to completion and improve yield, often achieved by applying reduced pressure nih.govunimi.it.

Post-Synthesis Purification Techniques:

Neutralization: Chemical catalysts used in synthesis often require neutralization steps to remove catalyst residues, which can contribute to impurities nih.govunimi.it.

Precipitation: Crude polyglycerols can be purified through iterative precipitation in solvent mixtures, such as acetone (B3395972) and methanol, to obtain oligomers with a narrower dispersity mdpi.com.

Distillation: This technique can be employed to remove unreacted glycerol or methanol, further enhancing product purity omri.org.

Chromatography: While more suited for analytical purposes, chromatographic techniques can be used for purity assessment and, in some specialized cases, for small-scale purification fao.orgfao.org.

Color Control: Reducing agents or activated carbon may be incorporated to control and improve the color of the final product, as thermal exposure, especially with unsaturated fatty acids, can lead to discoloration google.com.

Commercial polyglycerol esters, particularly those used as food additives (e.g., E475), adhere to stringent purity criteria. For instance, the polyglycerol moiety should typically comprise no less than 75% di-, tri-, and tetraglycerols, with not more than 10% being heptaglycerol or higher fao.orgfao.orgnih.gov. These standards underscore the importance of advanced catalytic and purification methodologies in industrial production.

Table 3: Impact of Catalyst Choice on Polyglycerol Oligomerization Selectivity

Catalyst TypeExample CatalystTemperature (°C)Glycerol Conversion (%)Diglycerol Selectivity (%)Higher Oligomers Selectivity (%)Notes
BasicNaOH24063991 (Triglycerol) mdpi.comHigh selectivity to diglycerol at this temperature mdpi.com.
BasicNa2CO324076937 (Triglycerol) mdpi.comCarbonate generally more active than hydroxide mdpi.com.
BasicLiOH230241000 (No higher oligomers) mdpi.comAchieved complete selectivity to di- and triglycerol at lower conversion; at 260°C, 80% conversion yielded 68% selectivity to di- and triglycerol mdpi.com.
BasicDolomite22077513 (Triglycerol) mdpi.comMixed carbonate of calcium and magnesium mdpi.com.
BasicCa-MgAl Mixed Oxide2204078.3Varies mdpi.comIncreasing catalyst loading promoted diglycerol selectivity mdpi.com.

Mechanistic Studies of Interfacial Phenomena and Material Functionality

Theoretical Underpinnings of Emulsion Stabilization and Phase Behavior in Complex Fluids

Polyglyceryl-2 Tetraisostearate functions primarily as an emulsifier due to its amphiphilic structure, possessing both hydrophilic (polyglycerol) and lipophilic (tetraisostearate) components cosmileeurope.eu. This bifunctional nature allows it to position itself at the interface between immiscible liquid phases, such as oil and water, effectively reducing the interfacial tension between them cosmileeurope.eugoogle.comgoogle.comlesielle.com. By lowering interfacial energy, Polyglyceryl-2 Tetraisostearate facilitates the dispersion of one phase into another and forms a stable interfacial film around the dispersed droplets google.comgoogle.com. This film acts as a barrier, preventing the coalescence of droplets and maintaining emulsion stability over time google.comwiley-vch.de.

A summary of the theoretical effects of Polyglyceryl-2 Tetraisostearate on emulsion properties is presented below:

Table 1: Theoretical Effects on Emulsion Properties

PropertyMechanism of InfluenceOutcome in Emulsion
Interfacial Tension Adsorption at oil-water interface; reduces energy.Decreased interfacial tension, easier emulsification.
Emulsion Stability Formation of robust interfacial film; steric repulsion.Prevention of coalescence, improved shelf-life.
Droplet Size Facilitates smaller droplet formation during emulsification.Finer, more uniform dispersions.
Phase Behavior Influences the formation of stable dispersed phases.Stable W/O emulsions, potential for microemulsions.

Investigation into the Role of Polyglyceryl-2 Tetraisostearate as a Dispersing Agent for Particulate Systems

Beyond its role as an emulsifier, Polyglyceryl-2 Tetraisostearate is highly effective as a dispersing agent, particularly for particulate systems like pigments crodabeauty.comspecialchem.comcmstudioplus.comulprospector.comspecialchem.comrxweb-prd.com. Its branched fatty acid chains (isostearate) contribute to its ability to adsorb onto the surface of solid particles nih.govcosmileeurope.eu. This adsorption creates a steric barrier, physically preventing the particles from re-agglomerating or settling lesielle.com.

In the context of cosmetic formulations, this property is invaluable for achieving uniform color distribution and preventing pigment clumping in products such as lip colors, foundations, and sunscreens crodabeauty.comspecialchem.comcmstudioplus.comulprospector.comlesielle.comrxweb-prd.com. The effective dispersion of particulates ensures a smooth, even application and consistent product performance.

Table 2: Dispersing Agent Characteristics

CharacteristicDescriptionImplication for Particulate Systems
Surface Adsorption Adsorbs onto the surface of solid particles (e.g., pigments).Creates a protective layer around individual particles.
Steric Stabilization Provides a physical barrier, preventing particle-particle contact.Hinders reagglomeration and settling of dispersed particles.
Wetting Improves the wetting of solid particles by the continuous liquid phase.Enhances ease of dispersion and uniform distribution.

Analysis of Wetting Dynamics and Interfacial Tension Reduction Mechanisms at Heterogeneous Interfaces

The ability of Polyglyceryl-2 Tetraisostearate to reduce interfacial tension is central to its functionality, impacting wetting dynamics at heterogeneous interfaces cosmileeurope.eugoogle.comgoogle.comlesielle.comdataintelo.comb-cdn.net. Interfacial tension is the force per unit length existing at the boundary between two immiscible phases. Surfactants, like Polyglyceryl-2 Tetraisostearate, reduce this tension by orienting their polar and non-polar segments at the interface, effectively lowering the energy required to expand the interfacial area cosmileeurope.eugoogle.comb-cdn.net.

This reduction in interfacial tension directly influences wetting. Good wetting occurs when a liquid spreads easily over a solid surface, a phenomenon crucial for incorporating solid particulates into liquid formulations or for the even application of cosmetic products on skin dataintelo.com. By lowering the interfacial tension, Polyglyceryl-2 Tetraisostearate promotes the spreading of the continuous phase over the dispersed phase or solid particles, leading to more stable and homogeneous systems. For instance, studies on polyglycerol esters have demonstrated their capacity for notable reduction in interfacial tensions, which indicates their strong adsorption capability at interfaces uni-sofia.bg. This behavior is instrumental in achieving desired sensory attributes and optimal performance in formulations.

Influence on Rheological Properties and Viscoelastic Behavior of Multiphase Dispersions

The presence of Polyglyceryl-2 Tetraisostearate can significantly influence the rheological properties and viscoelastic behavior of multiphase dispersions. Rheology, the study of deformation and flow of matter, is a critical aspect in cosmetic formulations, determining product attributes such as spreadability, texture, and stability google.commdpi.com. Polyglyceryl-2 Tetraisostearate can act as a rheology modifier, particularly by increasing the viscosity of the oil phase within formulations rxweb-prd.com.

Examination of Oxidative Stability Mechanisms and Their Implications for Material Integrity in Formulations

A notable characteristic of Polyglyceryl-2 Tetraisostearate is its excellent oxidative stability crodabeauty.comspecialchem.comcmstudioplus.comspecialchem.comlesielle.comrxweb-prd.comkoboproductsinc.com. This property is crucial for maintaining the integrity, shelf-life, and sensory quality of cosmetic formulations. Oxidative degradation can lead to undesirable changes such as discoloration, odor development, and a decrease in product efficacy.

The high oxidative stability of Polyglyceryl-2 Tetraisostearate is attributed to the chemical nature of its fatty acid component, isostearic acid. Isostearic acid is a branched, saturated fatty acid nih.govcosmileeurope.eu. Unlike unsaturated fatty acids, which contain double bonds susceptible to free radical attack and subsequent oxidation, saturated fatty acids are inherently more resistant to oxidative degradation. This structural feature provides a significant advantage, reducing the risk of rancidity and off-notes in formulations over time lesielle.comkoboproductsinc.com. Its superior oxidative stability compared to other emollients like castor oil, which contains unsaturated fatty acids, highlights its benefit in preserving product freshness and extending shelf life koboproductsinc.com. This makes Polyglyceryl-2 Tetraisostearate a preferred choice for formulations where long-term stability and consistent aesthetic appeal are paramount.

Interactions and Systemic Compatibility in Multicomponent Formulations

Elucidation of Supramolecular Interactions with Diverse Organic and Inorganic Co-Formulants

Cithrol PG24IS functions as a dispersing agent, emulsifier, and pigment wetting agent, indicating its inherent capability for supramolecular interactions with a wide array of organic and inorganic components crodabeauty.comspecialchem.comcmstudioplus.com. The presence of nine hydrogen bond acceptor sites in its molecular structure suggests its potential for forming hydrogen bonds with polar organic co-formulants, contributing to solubility and stability nih.gov. Concurrently, its long hydrocarbon chains facilitate van der Waals interactions with lipophilic organic components, ensuring compatibility within oil phases.

In interactions with inorganic co-formulants, particularly pigments and solid particles, this compound exhibits excellent dispersing capabilities crodabeauty.comlesielle.combonjoutbeauty.comatamanchemicals.comspecialchem.comcmstudioplus.com. This involves its adsorption onto the surface of inorganic particles, reducing their interfacial tension with the surrounding liquid medium. The adsorbed layer, typically formed by the lipophilic chains extending into the continuous phase, provides steric stabilization, effectively preventing particle agglomeration and promoting uniform distribution lesielle.combonjoutbeauty.comatamanchemicals.com. This characteristic is crucial in formulations requiring homogeneous dispersion of solid materials.

Key Physicochemical Properties of Polyglyceryl-2 Tetraisostearate (this compound)

PropertyValueReference
INCI NamePolyglyceryl-2 Tetraisostearate crodabeauty.comspecialchem.comcmstudioplus.com
CAS Number121440-30-0 nih.govspecialchem.comcmstudioplus.com
Molecular FormulaC78H150O9 nih.govuni.lu
Molecular Weight1232.0 g/mol nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count9 nih.gov
XLogP3-AA (predicted)32.3 nih.gov
Physical Form (25°C)Liquid crodabeauty.com

Application of Predictive Models for Component Compatibility in Complex Blends (e.g., Hansen Solubility Parameters)

The prediction of this compound's compatibility in multicomponent systems is frequently informed by predictive models such as Hansen Solubility Parameters (HSP) specialchem.com. HSP theory posits that the solubility or compatibility of substances is governed by three fundamental parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH) vlci.bizhansen-solubility.com. The principle of "like seeks like" is applied, where substances with similar HSP values are predicted to be compatible vlci.bizhansen-solubility.com.

Impact on Interfacial Adsorption and Orientation at Liquid-Liquid and Solid-Liquid Interfaces

As a potent surfactant and emulsifier, this compound plays a pivotal role in modulating interfacial phenomena specialchem.comcrodabeauty.comspecialchem.comcmstudioplus.comzhonglanindustry.comcosmileeurope.eu. Its amphiphilic structure drives its adsorption at liquid-liquid (e.g., oil-in-water or water-in-oil emulsions) and solid-liquid (e.g., pigment dispersions) interfaces specialchem.comlesielle.comcosmileeurope.euspecialchem.com. At these interfaces, the molecule orients itself strategically, with the hydrophilic polyglycerol portion directed towards the aqueous phase and the lipophilic isostearate chains extending into the oil or non-polar phase cosmileeurope.eu. This orientation effectively lowers the interfacial tension, thereby stabilizing the dispersed phase and preventing coalescence or flocculation specialchem.comlesielle.comspecialchem.com.

The ability of this compound to act as a pigment wetting agent highlights its specific interaction at solid-liquid interfaces crodabeauty.comspecialchem.comcmstudioplus.com. It adsorbs onto the surface of inorganic pigments, creating a solvated layer that enhances their compatibility with the vehicle, leading to improved color development, spreadability, and uniformity in cosmetic and other pigment-containing formulations lesielle.combonjoutbeauty.comatamanchemicals.com.

Synergistic and Antagonistic Effects Observed in Combination with Auxiliary Surface-Active Agents

This compound exhibits excellent compatibility with a broad range of formulation ingredients, including other surface-active agents lesielle.combonjoutbeauty.comspecialchem.com. As a polyglyceryl fatty acid ester, it often functions as a co-emulsifier, implying its role in synergistically enhancing the stability and performance of emulsion systems when combined with other emulsifiers ulprospector.com. While specific synergistic or antagonistic data for this compound itself are not extensively detailed, the general principles of surfactant mixtures apply.

Functional Roles of this compound in Formulations

FunctionDescriptionReference
EmulsifierStabilizes immiscible liquid phases (e.g., oil and water) by forming a protective film at the interface, preventing separation and ensuring homogenous mixtures. specialchem.comcrodabeauty.comspecialchem.comcmstudioplus.comzhonglanindustry.comcosmileeurope.euspecialchem.com
Dispersing AgentFacilitates the even distribution of solid particles (e.g., pigments) within a liquid medium, preventing agglomeration. crodabeauty.comspecialchem.comcmstudioplus.comzhonglanindustry.com
Pigment Wetting AgentEnhances the affinity between solid pigments and the liquid phase, improving their integration and stability in formulations. crodabeauty.comspecialchem.comcmstudioplus.com
SurfactantReduces the surface tension between two components (e.g., liquid-liquid or liquid-solid), enabling better mixing and stability. specialchem.comspecialchem.comcosmileeurope.euspecialchem.com
EmollientProvides a smooth feel and forms a barrier on surfaces, contributing to texture and feel of the product. crodabeauty.comspecialchem.comcmstudioplus.com

Advanced Analytical and Characterization Methodologies for Complex Esters

Spectroscopic Techniques for Comprehensive Structural Elucidation and Compositional Analysis

Spectroscopic methods are fundamental for identifying the chemical structure and functional groups within complex esters like Cithrol PG24IS.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed insights into the molecular structure of this compound. ¹H NMR can distinguish and quantify protons in different chemical environments, such as those adjacent to ester linkages (H-C-O), methyl groups characteristic of the isostearate chains, and the various protons within the polyglycerol backbone ucalgary.canumberanalytics.com. For polyglyceryl esters, the signals corresponding to the polyglycerol chain and the fatty acyl chains are distinct, allowing for structural confirmation and potentially the determination of the average degree of esterification.

¹³C NMR, on the other hand, provides information about the carbon skeleton. Characteristic signals include those for the ester carbonyl carbons (typically 160-180 ppm), as well as the methylene (B1212753) and methine carbons of both the polyglycerol backbone and the isostearyl chains ucalgary.ca. The presence of multiple isomers in polyglycerol esters can lead to complex NMR spectra, but advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can aid in complete assignment and structural elucidation, especially when dealing with the various polyglycerol oligomers and esterification patterns mdpi.com.

Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. A strong absorption band typically appears around 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group ucalgary.canumberanalytics.com. Additionally, two distinct C-O stretching bands are usually observed between 1300-1000 cm⁻¹, corresponding to the Csp²-O and Csp³-O bonds within the ester linkage ucalgary.ca. The presence of hydroxyl (-OH) groups from unesterified glycerol (B35011) units in the polyglycerol backbone would be indicated by a broad absorption band around 3300 cm⁻¹ tandfonline.com.

Mass Spectrometry (MS) Mass spectrometry is crucial for determining the molecular weight and assessing the compositional heterogeneity of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed for the analysis of complex mixtures like polyglycerol esters mdpi.comtandfonline.com. These methods can provide accurate molecular mass information for the various oligomers and ester forms, revealing the distribution of polyglycerol chain lengths and the degree of esterification gerli.comtandfonline.comnih.gov.

When coupled with chromatographic techniques (LC-MS or SFC-MS), MS can provide detailed structural information by analyzing fragmentation patterns (e.g., acylium ions, which are common fragmentation products of esters) ucalgary.canih.gov. This hyphenated approach is particularly powerful for characterizing the numerous isobaric species present in polyglycerol ester mixtures nih.gov.

Table 1: Illustrative Spectroscopic Data for Complex Esters

TechniqueCharacteristic Feature(s)Information Provided
¹H NMR δ 3.5-4.5 ppm (H-C-O), Alkyl chain signalsProton environments, degree of esterification, relative composition of structural units. ucalgary.canumberanalytics.com
¹³C NMR δ 160-180 ppm (C=O), Alkyl C signalsCarbon backbone, confirmation of ester linkages, presence of different polyglycerol units. ucalgary.ca
IR 1735-1750 cm⁻¹ (C=O stretch)Presence of ester functional groups. ucalgary.canumberanalytics.comtandfonline.com
1300-1000 cm⁻¹ (C-O stretch)Confirmation of C-O bonds in ester. ucalgary.ca
~3300 cm⁻¹ (O-H stretch)Presence of unesterified hydroxyl groups. tandfonline.com
MS (ESI/MALDI) Molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺)Molecular weight distribution, degree of polymerization, number of esterified fatty acids. mdpi.comnih.gov
Fragmentation patternsStructural insights into fatty acid and polyglycerol moieties. ucalgary.canih.gov

Interfacial Rheological Characterization of Adsorbed Films at Fluid Interfaces

As an emulsifier, this compound functions by adsorbing at the interface between immiscible phases (e.g., oil-water) to form a protective film that stabilizes the emulsion gerli.comresearchgate.netpurdue.edukruss-scientific.com. Interfacial rheology studies the mechanical properties of these adsorbed films, which directly correlate with emulsion stability researchgate.netpurdue.eduanalytik.newsrheologylab.com.

Key parameters measured include:

Interfacial Tension (IFT): this compound, as a surfactant, significantly reduces the interfacial tension between the oil and water phases, which is a prerequisite for emulsion formation rheologylab.com. Measurements, often performed using techniques like the pendant drop method, can assess the efficiency of adsorption and film formation over time.

Interfacial Viscoelasticity: This characterizes the resistance of the adsorbed film to deformation. Interfacial shear rheology and interfacial dilatational rheology are used to determine the elastic modulus (E') and viscous modulus (E'') of the interfacial layer researchgate.netkruss-scientific.comanalytik.newsrheologylab.com.

Elastic Modulus (E'): Represents the solid-like, elastic behavior of the film. A higher E' indicates a more rigid and structured interfacial film, which generally contributes to better emulsion stability against coalescence researchgate.netnih.govresearchgate.net.

Viscous Modulus (E''): Represents the liquid-like, dissipative behavior of the film.

Measurements of these moduli, often using an oscillating pendant drop module, provide crucial data on the composition and interactions within the adsorbed layer of this compound, and how these properties resist deformation and ultimately stabilize emulsions kruss-scientific.comanalytik.newsrheologylab.com. Studies on similar polyglycerol esters have shown that more polar fractions can exhibit faster adsorption kinetics and higher elastic moduli, leading to enhanced surfactant activity nih.govresearchgate.net.

Table 3: Illustrative Interfacial Rheological Properties of Emulsifier Films

ParameterMeasurement TechniqueTypical Range (mN/m or units)Significance for this compound Film
Interfacial Tension (IFT) Pendant Drop MethodVaries, often < 10 mN/m (O/W)Indicates ability to reduce interfacial energy, facilitating emulsion formation. rheologylab.com
Elastic Modulus (E') Oscillating Pendant Drop (Shear/Dilatational)1-100 mN/mHigher values indicate a stronger, more elastic film, enhancing resistance to coalescence. researchgate.netkruss-scientific.comanalytik.newsnih.gov
Viscous Modulus (E'') Oscillating Pendant Drop (Shear/Dilatational)0.1-50 mN/mReflects the dissipative properties and ability to rearrange under stress. researchgate.netkruss-scientific.com
Viscoelastic Modulus (E) Oscillating Pendant Drop (Shear/Dilatational)1-100+ mN/mOverall mechanical strength of the interfacial layer. researchgate.netkruss-scientific.com

Dynamic Light Scattering and Electrophoretic Light Scattering for Dispersion Stability Assessment

When this compound forms emulsions or dispersions, Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are essential for characterizing their physical stability.

Dynamic Light Scattering (DLS) DLS measures the Brownian motion of particles or droplets in a dispersion and converts this information into a particle size distribution mdpi.comencyclopedia.pubroyce.ac.uk. For emulsions stabilized by this compound, DLS provides the mean droplet size and polydispersity index (PDI), indicating the uniformity of droplet sizes royce.ac.ukanton-paar.com. A small, narrow particle size distribution typically correlates with a more stable emulsion, as larger droplets are more prone to gravitational separation or coalescence encyclopedia.pubfda.gov.twaip.orgnih.gov. DLS can detect particle sizes ranging from approximately 1 nm to 10 µm royce.ac.ukanton-paar.com. Monitoring changes in particle size distribution over time is a critical method for assessing emulsion stability and identifying instability mechanisms such as Ostwald ripening or coalescence encyclopedia.pubfda.gov.tw.

Electrophoretic Light Scattering (ELS) ELS measures the electrophoretic mobility of charged particles or droplets in an electric field, which is then used to calculate the zeta potential royce.ac.ukanton-paar.commalvernpanalytical.com.cnwyatt.com. The zeta potential is a measure of the electrostatic charge on the surface of the dispersed droplets and is a crucial predictor of colloidal and emulsion stability malvernpanalytical.com.cnwyatt.comwyatt.com.

For this compound, while it is a non-ionic surfactant, the surfaces of emulsion droplets it stabilizes can still acquire a charge due to selective ion adsorption from the continuous phase or the presence of charged impurities malvernpanalytical.com.cn. A high magnitude of zeta potential (either strongly positive or strongly negative, typically beyond ±30 mV) indicates strong electrostatic repulsion between droplets, preventing flocculation and promoting a stable dispersion malvernpanalytical.com.cnwyatt.com. Conversely, a zeta potential close to zero suggests insufficient repulsive forces, making the emulsion susceptible to aggregation and instability malvernpanalytical.com.cnwyatt.com. Combining DLS and ELS provides a comprehensive understanding of both the size and charge characteristics that govern emulsion stability malvernpanalytical.com.cnwyatt.com.

Table 4: Illustrative Dispersion Stability Assessment Parameters

ParameterTechniqueTypical Value/RangeSignificance for this compound Dispersions
Mean Particle Size DLS100 nm - 10 µm (for emulsions)Indicates droplet size; smaller and more uniform sizes generally mean higher stability. encyclopedia.pubroyce.ac.ukanton-paar.comfda.gov.twaip.orgnih.gov
Polydispersity Index (PDI) DLS0.1 - 0.7Indicates the breadth of the size distribution; lower PDI (closer to 0) means more monodisperse. wyatt.com
Zeta Potential ELS< -30 mV or > +30 mV for stabilityPredicts colloidal stability; magnitude reflects repulsive forces. anton-paar.commalvernpanalytical.com.cnwyatt.comwyatt.com

Advanced Microscopy Techniques for Morphological Analysis of Emulsion Droplets and Particle Dispersions

Microscopy techniques offer direct visualization of the morphology, size, shape, and distribution of emulsion droplets or dispersed particles stabilized by this compound, providing crucial insights into their physical state and stability mechanisms.

Optical Microscopy Optical microscopy is a straightforward method for initial assessment of emulsion microstructure mdpi.comencyclopedia.pubfda.gov.tw. It allows for qualitative observation of droplet size and shape, droplet concentration, and distribution within the sample mdpi.comencyclopedia.pub. Changes in droplet morphology over time can provide information on emulsion stability and phase separation mechanisms like flocculation (droplets group without merging) or coalescence (droplets merge) encyclopedia.pubfda.gov.twnih.gov. However, optical microscopy has limitations in resolution (typically down to ~1 µm) and often struggles with low contrast between oil and water phases, making it less suitable for nanoemulsions or detailed structural analysis mdpi.comencyclopedia.pubfda.gov.twnih.gov.

Electron Microscopy (Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)) For higher resolution and detailed morphological analysis, electron microscopy techniques are employed mdpi.comaip.org.

Scanning Electron Microscopy (SEM): SEM provides detailed topographical images of emulsion droplet surfaces. It is particularly useful for visualizing the presence of adsorbed particles or the structure of the interfacial film formed by this compound, revealing features critical to understanding the physical properties and stability of the emulsion mdpi.comaip.org.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing visualization of internal emulsion structures, such as multi-lamellar vesicles, micelles, or nano-sized droplets, down to the nanometer scale mdpi.comaip.org. This is invaluable for characterizing nanoemulsions or complex self-assembled structures formed by this compound.

Confocal Laser Scanning Microscopy (CLSM) and Fluorescence Microscopy CLSM and fluorescence microscopy are powerful tools for visualizing emulsion structures, especially when components can be selectively stained with fluorescent dyes mdpi.comencyclopedia.pubaip.org. These techniques enable high-resolution 2D and 3D imaging of emulsion droplets and their distribution. They can distinguish between different phases and visualize the location of the emulsifier at the interface, providing insights into the organization of the adsorbed film mdpi.comencyclopedia.pub. For this compound, fluorescently labeling either the oil or water phase, or even the emulsifier itself (with careful consideration of dye-surfactant interactions), can provide dynamic information on droplet behavior and stability mdpi.com.

Atomic Force Microscopy (AFM) AFM allows for direct visualization and analysis of interfacial films at the nanometer scale mdpi.com. This technique can probe the tightness, integrity, morphology, and structure of the adsorbed film formed by this compound at fluid interfaces. AFM can provide crucial insights into emulsion stability mechanisms by revealing competitive adsorption phenomena or the physical properties of the emulsifier layer that prevent droplet coalescence mdpi.com.

Table 5: Illustrative Advanced Microscopy Applications for Emulsions

TechniquePrimary Use for EmulsionsResolution / CapabilitiesInsight for this compound Films/Droplets
Optical Microscopy Basic droplet size, shape, distribution~1 µm resolution, qualitativeInitial assessment of stability, flocculation, coalescence. mdpi.comencyclopedia.pubfda.gov.twnih.gov
Scanning Electron Microscopy (SEM) Surface morphology of dropletsHigh resolution (nanometer scale)Visualizing adsorbed emulsifier particles, surface features of droplets. mdpi.comaip.org
Transmission Electron Microscopy (TEM) Internal structure, nanoemulsionsVery high resolution (sub-nanometer)Characterizing internal droplet structures, multi-lamellar phases. mdpi.comaip.org
Confocal Laser Scanning Microscopy (CLSM) 3D imaging, phase differentiationHigh resolution (down to ~300 nm), fluorescence enabledVisualizing emulsifier distribution at interface, droplet interactions. mdpi.comencyclopedia.pubaip.org
Atomic Force Microscopy (AFM) Interfacial film characterizationNanometer resolution, surface topographyDirect visualization of adsorbed emulsifier films, assessing integrity. mdpi.com

Future Research Trajectories and Sustainable Material Innovations

Exploration of Novel Biosynthetic and Chemoenzymatic Pathways for Polyglyceryl-2 Tetraisostearate Production

The conventional chemical synthesis of polyglyceryl esters often involves high temperatures and alkaline or acidic catalysts, which can lead to by-product formation and significant energy consumption. googleapis.comscispace.com Research is now pivoting towards biocatalysis to offer a more sustainable and selective alternative.

Chemoenzymatic synthesis, particularly using lipases, stands out as a promising green alternative. nih.gov Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), can catalyze the esterification of polyglycerol-2 with isostearic acid under milder, solvent-free conditions. acs.orgnih.gov This enzymatic approach offers high regioselectivity, meaning the enzyme can precisely target specific hydroxyl groups on the polyglycerol molecule, leading to a more defined product with fewer impurities. nih.gov Future research will focus on optimizing reaction parameters like temperature, reactant molar ratios, and enzyme loading to maximize the yield and efficiency of Polyglyceryl-2 Tetraisostearate production. acs.org A key industrial goal is the repeated use of the immobilized enzyme, and studies have shown that lipases can be recycled for multiple batches, significantly reducing production costs. nih.gov

Further exploration into novel biosynthetic routes could involve genetically engineering microorganisms to produce polyglycerols or isostearic acid precursors, further reducing the reliance on petrochemical-derived or resource-intensive raw materials. mdpi.com The goal is to develop a fully integrated biomanufacturing process that is both economically viable and environmentally friendly. researchgate.net

Table 1: Comparison of Synthesis Pathways for Polyglyceryl Esters

Parameter Conventional Chemical Synthesis Chemoenzymatic Synthesis
Catalyst Strong mineral acids or alkalis researchgate.net Immobilized Lipases (e.g., Novozym 435) acs.orgnih.gov
Reaction Conditions High temperatures (170°C to 250°C) googleapis.comresearchgate.net Milder temperatures (e.g., 80°C) acs.org
Selectivity Lower, leading to heterogeneous ester mixtures researchgate.net High regioselectivity, more defined product nih.gov
By-products Generation of larger amounts of by-products researchgate.net Minimized side reactions researchgate.net
Sustainability High energy demand, less eco-friendly researchgate.net Lower energy consumption, greener process researchgate.net
Catalyst Reusability Not applicable High; can be recycled for multiple batches nih.gov

Development of Computational Models for Rational Design of High-Performance Formulations

The traditional method of formulation development relies heavily on empirical, trial-and-error experimentation, which is both time-consuming and resource-intensive. mdpi.com The advent of advanced computational tools, including artificial intelligence (AI) and machine learning (ML), is set to revolutionize this process. themedicinemaker.com

Computational models can simulate and predict the physicochemical properties and performance of formulations containing Polyglyceryl-2 Tetraisostearate. cosmeticchemist.co.uk By inputting data on the molecular characteristics of ingredients, these models can forecast key parameters such as emulsion stability, viscosity, texture, and interactions with other components. cosmeticchemist.co.ukscconline.org This allows formulators to virtually screen a vast number of potential ingredient combinations and ratios to identify the most promising candidates for creating high-performance products. mdpi.comgreyb.com

For instance, molecular simulations can provide atomic-level insights into how Polyglyceryl-2 Tetraisostearate molecules arrange themselves at an oil-water interface, helping to optimize its function as an emulsifier. scconline.org ML algorithms, trained on extensive datasets from past experiments, can identify complex patterns and relationships between formulation composition and product performance, accelerating the optimization process. mdpi.comthemedicinemaker.com This "digital-by-design" approach not only shortens development timelines but also enables the creation of novel formulations with tailored properties that meet specific consumer needs. scconline.org

Investigation into Biodegradation Pathways and Environmental Impact Assessment Methodologies for Polyglyceryl Esters

As a plant-derived ingredient, Polyglyceryl-2 Tetraisostearate is considered to be readily biodegradable. crodabeauty.comolivetreepeople.com Polyglyceryl fatty acid esters (PGFEs) are recognized as eco-friendly, non-ionic surfactants because their raw materials, glycerol (B35011) and fatty acids, can be sourced from renewable vegetable oils. mdpi.comresearchgate.netnih.gov

Upon release into the environment, the primary biodegradation pathway for polyglyceryl esters is expected to be hydrolysis. The ester linkages are broken down by lipases, yielding polyglycerols and isostearic acid. mdpi.com These metabolites are generally considered to be of low toxicity and can be further metabolized by microorganisms. nih.goveuropa.eu The European Food Safety Authority (EFSA) has noted that PGFEs are rapidly and almost completely hydrolyzed in the gastrointestinal tract, indicating their susceptibility to biological degradation. nih.goveuropa.eu

Future research will focus on developing more sophisticated and standardized methodologies for assessing the environmental impact and biodegradation of these esters under various environmental conditions (e.g., aquatic, soil). This includes conducting comprehensive life cycle assessments (LCAs) to quantify the environmental footprint of Polyglyceryl-2 Tetraisostearate, from raw material sourcing and manufacturing to end-of-life disposal. Such studies will provide a more complete picture of its sustainability profile and guide the development of even more environmentally benign cosmetic ingredients. researchgate.net

Expansion of Research into Novel Applications in Advanced Material Science and Engineering

While Cithrol PG24IS is primarily known for its role in cosmetics as an emollient, emulsifier, and dispersing agent, its unique chemical structure presents opportunities for applications in advanced material science. crodabeauty.comcmstudioplus.comspecialchem.com The versatility of polyglyceryl esters, with their tunable hydrophilic-lipophilic balance (HLB), makes them suitable for a wide range of industrial uses. nih.govmdpi.com

Research is beginning to explore the use of PGFEs in fields beyond personal care:

Lubricants and Metalworking Fluids: Their emulsifying and anti-wear properties make them potential candidates for formulating high-performance, biodegradable lubricants. yizeliadditive.com

Plastics and Polymers: PGFEs can act as processing aids, improving the flow and mold-release characteristics of plastics. yizeliadditive.com Their biocompatibility also makes them attractive for use in bioplastics and biomedical polymers.

Advanced Emulsion Systems: In pharmaceuticals, they can be used to create stable nanoemulsions for enhanced drug delivery. researchgate.net In the food industry, they are used to stabilize emulsions and control fat crystallization. mdpi.comyizeliadditive.com

Textiles: As auxiliary agents in dyeing and finishing, PGFEs can improve the dispersion of dyes and pigments. yizeliadditive.com

Future studies will likely focus on modifying the structure of Polyglyceryl-2 Tetraisostearate to tailor its properties for these specific high-value applications, potentially leading to the development of novel functional materials with improved performance and sustainability.

Integration with Emerging Manufacturing Technologies for Precision Formulation Control and Scalability

The shift towards more complex and personalized formulations requires manufacturing technologies that offer precision, control, and scalability. researchgate.net Integrating advanced manufacturing technologies with the production of formulations containing Polyglyceryl-2 Tetraisostearate is a key area of future development.

Emerging technologies poised to impact formulation manufacturing include:

Continuous Manufacturing: This approach involves a continuous flow of materials through the production line, as opposed to traditional batch processing. It offers improved efficiency, reduced costs, and enhanced process control. pharmafocusamerica.com

Process Analytical Technology (PAT): PAT involves using real-time analytical tools (e.g., spectroscopy, chromatography) to monitor and control the manufacturing process. pharmafocusamerica.comusp.org This ensures consistent product quality and allows for immediate adjustments, minimizing deviations and waste. pharmafocusamerica.com

Industrial Internet of Things (IIoT) and Digital Twins: IIoT-enabled sensors can provide real-time data on production parameters, while digital twin technology can create virtual replicas of the manufacturing process. sevenloop.com This allows for process optimization and virtual testing before implementation, reducing risks and improving scalability. sevenloop.com

Microreactors: These small-scale reactors provide precise control over reaction conditions, leading to improved efficiency and reduced waste, which is particularly beneficial for synthesizing specialty esters like Polyglyceryl-2 Tetraisostearate. pharmafocusamerica.com

By adopting these "Industry 4.0" principles, manufacturers can achieve a higher degree of precision in creating formulations, ensuring that the functional benefits of ingredients like this compound are consistently delivered. pharmafocusamerica.com This also facilitates a more agile and scalable production process, capable of responding to the growing demand for customized and high-performance materials. researchgate.net

Q & A

Q. How to address ethical considerations when using this compound in animal studies?

  • Methodological Answer : Obtain institutional animal care committee approval (IACUC). Justify sample sizes via power analysis and adhere to ARRIVE guidelines for reporting. Include negative controls and blinding protocols to reduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.